1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Catalog No.
S549051
CAS No.
M.F
C33H50Cl2N2O6
M. Wt
641.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]...

Product Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Molecular Formula

C33H50Cl2N2O6

Molecular Weight

641.7 g/mol

InChI

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;;

InChI Key

JKAQFPBRMVEHBD-CHBZAFCASA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

K7174; K 7174; K-7174; K-7174-2HCl; K-7174 dihydrochloride.

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Description

The exact mass of the compound K-7174 dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

“K-7174 dihydrochloride” is a homopiperazine with dual GATA and proteasome inhibitory activity . It selectively inhibits GATA-mediated gene regulations in cultures (10-30 μM; VCAM-1 expression in HUVECs or Epo suppression in Hep3B cells) and in vivo (30 mg/kg in mice via i.p. against IL-1beta- or TNF-alpha-induced anemia) . It also exhibits anti-myeloma activity in vitro (10-25 μM) and in vivo (50 mg/kg/day p.o. in mice) by targeting the active pockets of β1, β2 and β5 subunits of proteasome along hydrophobic grooves in the direction of the β7, β1 and β4 subunits in a manner distinct from that of bortezomib .

  • K-7174 dihydrochloride is a synthetic compound, not found naturally [].
  • It acts as a dual inhibitor, targeting both the proteasome and the GATA transcription factor [, ].
  • This dual action makes it a potential candidate for cancer treatment, particularly against multiple myeloma [].

Molecular Structure Analysis

  • K-7174 dihydrochloride has a complex structure with several key features []:
    • Two homopiperazine rings (six-membered rings with two nitrogen atoms) form the core.
    • Each ring connects to a trimethoxyphenyl group (a benzene ring with three methoxy groups) through a five-carbon chain with a double bond.
    • The presence of the two positively charged chloride ions (due to the dihydrochloride form) likely improves water solubility [].

Chemical Reactions Analysis

  • The specific synthesis of K-7174 dihydrochloride is not publicly available, as it's likely proprietary information.
  • As a research compound, detailed decomposition reactions haven't been extensively reported.
  • However, its cell adhesion inhibitory and apoptosis-inducing properties suggest interactions with cellular components, but the specific reactions involved require further investigation [].

Physical And Chemical Properties Analysis

  • Information on specific physical properties like melting point and boiling point is limited due to its status as a research compound [].
  • It's reported to be orally active [, ], suggesting good solubility, possibly due to the presence of the chloride ions.
  • Its stability data is not publicly available, but being a small molecule, it's likely reasonably stable under standard laboratory conditions.
  • K-7174 dihydrochloride inhibits the proteasome, a cellular complex responsible for protein degradation []. This disrupts cancer cell homeostasis by preventing the breakdown of unwanted proteins.
  • It also acts as a GATA inhibitor []. GATA factors are transcription factors involved in blood cell development. Inhibiting specific GATA factors might be beneficial in certain cancers.
  • The exact details of how K-7174 dihydrochloride interacts with these targets and exerts its anti-cancer effects are still under investigation.
  • As a research compound, detailed safety information is not readily available.
  • It's important to handle it with care following general laboratory safety protocols for unknown compounds.
  • Due to its unknown toxicity, avoiding inhalation, ingestion, and skin contact is advisable.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

640.3045927 g/mol

Monoisotopic Mass

640.3045927 g/mol

Heavy Atom Count

43

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Fujiwara T, Ikeda T, Nagasaka Y, Okitsu Y, Katsuoka Y, Fukuhara N, Onishi Y, Ishizawa K, Ichinohasama R, Tomosugi N, Harigae H. A low-molecular-weight compound K7174 represses hepcidin: possible therapeutic strategy against anemia of chronic disease. PLoS One. 2013 Sep 27;8(9):e75568. doi: 10.1371/journal.pone.0075568. eCollection 2013. PubMed PMID: 24086573; PubMed Central PMCID: PMC3785497.
2: Kikuchi J, Yamada S, Koyama D, Wada T, Nobuyoshi M, Izumi T, Akutsu M, Kano Y, Furukawa Y. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases. J Biol Chem. 2013 Aug 30;288(35):25593-602. doi: 10.1074/jbc.M113.480574. Epub 2013 Jul 22. PubMed PMID: 23878197; PubMed Central PMCID: PMC3757220.
3: Kikuchi J, Shibayama N, Yamada S, Wada T, Nobuyoshi M, Izumi T, Akutsu M, Kano Y, Sugiyama K, Ohki M, Park SY, Furukawa Y. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. PLoS One. 2013 Apr 11;8(4):e60649. doi: 10.1371/journal.pone.0060649. Print 2013. PubMed PMID: 23593271; PubMed Central PMCID: PMC3623906.
4: Shimada T, Hiramatsu N, Okamura M, Hayakawa K, Kasai A, Yao J, Kitamura M. Unexpected blockade of adipocyte differentiation by K-7174: implication for endoplasmic reticulum stress. Biochem Biophys Res Commun. 2007 Nov 16;363(2):355-60. Epub 2007 Sep 6. PubMed PMID: 17869220.
5: Takano Y, Hiramatsu N, Okamura M, Hayakawa K, Shimada T, Kasai A, Yokouchi M, Shitamura A, Yao J, Paton AW, Paton JC, Kitamura M. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response. Biochem Biophys Res Commun. 2007 Aug 24;360(2):470-5. Epub 2007 Jun 26. PubMed PMID: 17604001.
6: Nakano Y, Imagawa S, Matsumoto K, Stockmann C, Obara N, Suzuki N, Doi T, Kodama T, Takahashi S, Nagasawa T, Yamamoto M. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease. Blood. 2004 Dec 15;104(13):4300-7. Epub 2004 Aug 24. PubMed PMID: 15328158.
7: Imagawa S, Nakano Y, Obara N, Suzuki N, Doi T, Kodama T, Nagasawa T, Yamamoto M. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA. FASEB J. 2003 Sep;17(12):1742-4. Epub 2003 Jul 18. PubMed PMID: 12958195.
8: Umetani M, Nakao H, Doi T, Iwasaki A, Ohtaka M, Nagoya T, Mataki C, Hamakubo T, Kodama T. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA. Biochem Biophys Res Commun. 2000 Jun 7;272(2):370-4. PubMed PMID: 10833420.

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